Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
Methyl (1R,2S,5S)-3-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the use of advanced organic synthesis techniques. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be facilitated by photochemical conditions, where light energy is used to drive the formation of the bicyclic ring system . Another approach involves the enantioselective transfer of carbenes starting from precursors carrying two carbonyl groups .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to produce large quantities of the compound efficiently. These methods often require precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides.
Scientific Research Applications
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in material science, particularly in the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other bicyclic compounds, such as:
(1R,5S)-Bicyclo[3.1.0]hexan-2-ol: This compound has a similar bicyclic structure but differs in functional groups and reactivity.
(1R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene: Another bicyclic compound with distinct substituents and chemical properties.
The uniqueness of Methyl (1R,2S,5S)-3-azabicyclo[31
Biological Activity
Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate, also known as methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- CAS Number : 565456-77-1
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro). In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition against SARS-CoV-2 Mpro with varying potency levels:
Compound | Inhibition Constant (K_i) | EC_50 (nM) |
---|---|---|
PF-00835231 | 0.271 | 1364 |
Compound 3 | 230 | - |
Methanesulfonamide 4 | 7.93 | 909 |
Trifluoroacetamide 5 | 12.1 | 85.3 |
The introduction of a cyclic leucine mimetic in the structure was shown to enhance its binding affinity to the protease, suggesting a rational approach for further optimization of antiviral agents based on this scaffold .
Anti-inflammatory Activity
The compound has also been reported to exhibit anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. The compound's ability to reduce inflammatory markers positions it as a candidate for treating various inflammatory conditions .
While detailed mechanisms of action are still being investigated, preliminary data suggest that this compound may act through competitive inhibition of viral proteases and modulation of immune responses related to inflammation.
Case Studies and Research Findings
Several case studies have evaluated the efficacy of this compound in various biological contexts:
- SARS-CoV-2 Inhibition : A study demonstrated that compounds derived from this bicyclic structure effectively inhibited viral replication in cell culture models, showcasing their potential as therapeutic agents against COVID-19 .
- Inflammatory Disease Models : In animal models of inflammation, treatment with the compound resulted in reduced symptoms and markers of inflammation, supporting its therapeutic potential .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1 |
InChI Key |
XRILGDCLXWSSHU-PBXRRBTRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@@H]2CN1 |
Canonical SMILES |
COC(=O)C1C2CC2CN1 |
Origin of Product |
United States |
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